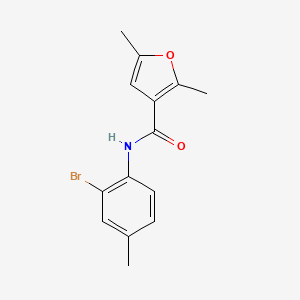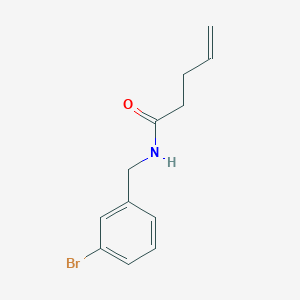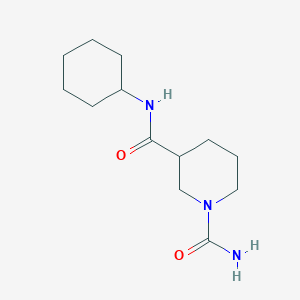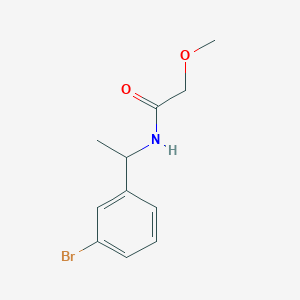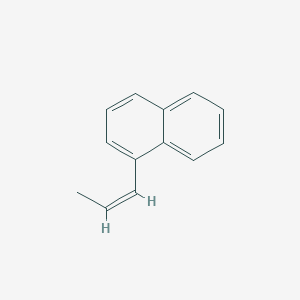
(Z)-1-(1-naphthyl)-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-(Prop-1-en-1-yl)naphthalene: is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a prop-1-en-1-yl group attached to the first carbon of the naphthalene ring in the Z-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-(Prop-1-en-1-yl)naphthalene typically involves the reaction of naphthalene with prop-1-en-1-yl derivatives under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with prop-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of (Z)-1-(Prop-1-en-1-yl)naphthalene may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-1-(Prop-1-en-1-yl)naphthalene can undergo oxidation reactions to form naphthalene derivatives with additional functional groups.
Reduction: Reduction reactions can convert the prop-1-en-1-yl group to a propyl group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted naphthalenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of naphthalene-1-carboxylic acid.
Reduction: Formation of 1-propyl naphthalene.
Substitution: Formation of various substituted naphthalenes depending on the electrophile used.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability in various chemical reactions.
Biology:
- Investigated for its potential biological activity and interactions with biological molecules.
Medicine:
- Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (Z)-1-(Prop-1-en-1-yl)naphthalene exerts its effects depends on the specific reaction or application. In chemical reactions, the prop-1-en-1-yl group can act as an electron-donating group, influencing the reactivity of the naphthalene ring. In biological systems, it may interact with molecular targets through hydrophobic interactions and π-π stacking with aromatic residues.
Comparison with Similar Compounds
(E)-1-(Prop-1-en-1-yl)naphthalene: The E-isomer of the compound with different spatial arrangement.
1-Propyl naphthalene: A reduced form of the compound with a propyl group instead of a prop-1-en-1-yl group.
1-Vinylnaphthalene: A similar compound with a vinyl group attached to the naphthalene ring.
Uniqueness:
- The Z-configuration of the prop-1-en-1-yl group in (Z)-1-(Prop-1-en-1-yl)naphthalene imparts unique steric and electronic properties, influencing its reactivity and interactions compared to its E-isomer and other similar compounds.
Properties
Molecular Formula |
C13H12 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1-[(Z)-prop-1-enyl]naphthalene |
InChI |
InChI=1S/C13H12/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12/h2-10H,1H3/b6-2- |
InChI Key |
ZZPDMMIMRUGHBQ-KXFIGUGUSA-N |
Isomeric SMILES |
C/C=C\C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CC=CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14898574.png)
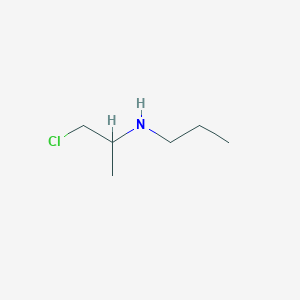
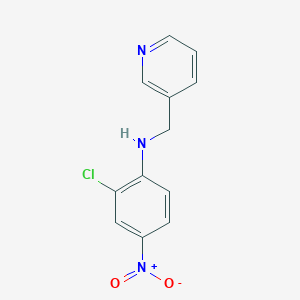
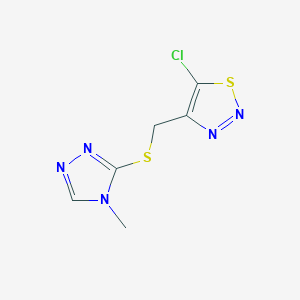
![7-bromo-12-methylsulfonyl-2,5,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(13),5,7,9,11-pentaene](/img/structure/B14898609.png)
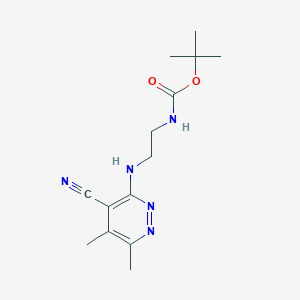
![2-[2-[(3R,4R,5S,7S,14R,16S)-17-acetamido-5,14,16-trihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14898624.png)

